DG051
Overview
Description
DG051 is a novel small-molecule inhibitor of leukotriene A4 hydrolase, an enzyme involved in the biosynthesis of leukotriene B4, a potent promoter of inflammation. This compound has been investigated for its potential to reduce the risk of heart attacks by decreasing the production of leukotriene B4 .
Mechanism of Action
Target of Action
The primary target of (2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]-1-pyrrolidinebutanoic acid, monohydrochloride, also known as DG051, is leukotriene A4 hydrolase (LTA4H) . This protein is encoded by one of the genes in the leukotriene pathway that has been linked to an increased risk of heart attack .
Mode of Action
This compound is a novel small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H) . It is directly involved in the synthesis of leukotriene B4 (LTB4) . By inhibiting LTA4H, this compound decreases the risk of heart attack by decreasing the production of leukotriene B4 (LTB4), an end product of the leukotriene pathway and a potent promoter of inflammation .
Biochemical Pathways
This compound affects the leukotriene pathway, specifically the synthesis of leukotriene B4 (LTB4) . The at-risk versions of the genes in this pathway confer an increased risk of heart attack by increasing the production of the pro-inflammatory molecule leukotriene B4 (LTB4) . This compound is designed to decrease this risk by reducing the production of LTB4 .
Pharmacokinetics
It was found to have good bioavailability, with low variability between subjects . With a terminal half-life of approximately 9 hours and measurable concentrations at 24 hours after dosing, this compound has a pharmacokinetic profile suitable for once-a-day dosing .
Biochemical Analysis
Biochemical Properties
DG051 interacts with the enzyme leukotriene A4 hydrolase (LTA4H), which is directly involved in the synthesis of leukotriene B4 (LTB4) . By inhibiting LTA4H, this compound decreases the production of LTB4, an end product of the leukotriene pathway and a potent promoter of inflammation .
Cellular Effects
This compound has been shown to reduce LTB4 production in a dose-dependent manner . This reduction in LTB4 production can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of LTA4H, which is directly involved in the synthesis of LTB4 . By inhibiting this enzyme, this compound decreases the production of LTB4, thereby reducing inflammation .
Temporal Effects in Laboratory Settings
In a 28-day Phase I study, this compound was shown to deliver significant, sustained reductions in LTB4 levels with once-daily dosing . This suggests that this compound has a stable effect over time in laboratory settings .
Metabolic Pathways
This compound is involved in the leukotriene pathway, where it inhibits the enzyme LTA4H . This results in a decrease in the production of LTB4, an end product of the leukotriene pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DG051 involves the preparation of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid. The synthetic route includes several steps:
Formation of the pyrrolidine ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrrolidine ring.
Attachment of the chlorophenoxy groups: The chlorophenoxy groups are introduced through nucleophilic substitution reactions.
Final assembly: The final product is obtained by coupling the intermediate compounds under specific reaction conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
DG051 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
DG051 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the leukotriene pathway and its role in inflammation.
Biology: Investigated for its effects on cellular processes involving leukotriene B4.
Medicine: Under clinical evaluation for the prevention of heart attacks and strokes by reducing inflammation.
Industry: Potential applications in the development of anti-inflammatory drugs and treatments for cardiovascular diseases
Comparison with Similar Compounds
Similar Compounds
SC-57461A: Another leukotriene A4 hydrolase inhibitor with potential anti-inflammatory activity.
Acebilustat: A leukotriene B4 hydrolase inhibitor used in the study of inflammatory diseases.
Bestatin hydrochloride: An inhibitor of aminopeptidase N and leukotriene A4 hydrolase
Uniqueness of DG051
This compound is unique due to its high potency and selectivity for leukotriene A4 hydrolase. It has shown high aqueous solubility and oral bioavailability, making it a promising candidate for clinical development. Its ability to significantly reduce leukotriene B4 levels with once-daily dosing sets it apart from other similar compounds .
Properties
IUPAC Name |
4-[(2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4.ClH/c22-16-5-7-19(8-6-16)27-20-11-9-18(10-12-20)26-15-17-3-1-13-23(17)14-2-4-21(24)25;/h5-12,17H,1-4,13-15H2,(H,24,25);1H/t17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPVOTSNNAVKNE-LMOVPXPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
DG051 is an inhibitor of leukotriene A4 hydrolase (LTA4H)which has been shown to link to risk of heart attack, and is directly involved in the synthesis of LTB4. By inhibiting LTA4H, DG051 decreases risk of heart attack by decreasing the production of leukotriene B4 (LTB4), an end product of the leukotriene pathway and a potent promoter of inflammation. | |
Record name | DG051 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05177 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
929915-58-2 | |
Record name | DG-051 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929915582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DG-051 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28B7Y5Y8EF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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